5-amino-6-bromopyridine-3-carbaldehyde
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Overview
Description
5-amino-6-bromopyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, and an aldehyde group at the 3rd position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-bromopyridine-3-carbaldehyde typically involves the bromination of 3-aminopyridine followed by formylation. One common method is the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The resulting 5-amino-6-bromopyridine is then subjected to formylation to introduce the aldehyde group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-bromopyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: 5-amino-6-bromopyridine-3-carboxylic acid.
Reduction Products: 5-amino-6-bromopyridine-3-methanol.
Coupling Products: Biaryl compounds.
Scientific Research Applications
5-amino-6-bromopyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-amino-6-bromopyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Similar structure but lacks the amino group at the 5th position.
3-Amino-6-bromopyridine: Similar structure but lacks the aldehyde group at the 3rd position.
Uniqueness
5-amino-6-bromopyridine-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-amino-6-bromopyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKFIUNVBMPJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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